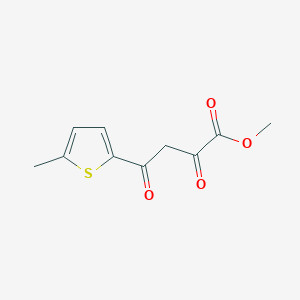

Methyl 4-(5-methylthiophen-2-yl)-2,4-dioxobutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

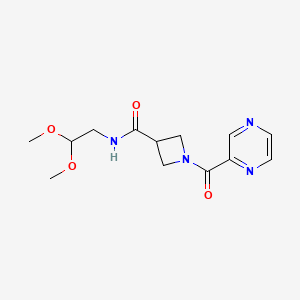

“Methyl 4-(5-methylthiophen-2-yl)-2,4-dioxobutanoate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring in this compound is substituted with a methyl group at the 5-position . The compound also contains a butanoate group, which is a four-carbon chain with two oxygen atoms double-bonded to the second carbon atom, and a methyl group attached to the oxygen at the end of the chain .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene ring and the 2,4-dioxobutanoate group. The thiophene ring is aromatic, meaning it has a cyclic cloud of delocalized electrons, which often results in increased stability . The 2,4-dioxobutanoate group contains two carbonyl groups, which are polar and can participate in various chemical reactions .Scientific Research Applications

Biosynthesis and Ethylene Production

Methyl 4-(5-methylthiophen-2-yl)-2,4-dioxobutanoate has been identified as a putative intermediate in the biosynthesis of ethylene from methionine. This compound was detected in culture fluids of bacteria and fungi grown in the presence of methionine, highlighting its role in ethylene production, a crucial process in agriculture and plant biology (Billington, Golding, & Primrose, 1979).

Molecular Docking and Pharmacological Importance

A comparative study on molecular docking, vibrational, structural, electronic, and optical studies of certain butanoic acid derivatives showcased their potential in bonding and inhibition of Placenta Growth Factor (PIGF-1), suggesting significant pharmacological activities. This underscores the chemical's relevance in developing therapeutic agents (Vanasundari et al., 2018).

Analytical Chemistry Applications

In analytical chemistry, this compound's derivatives have been used to develop sensitive assays for detecting specific compounds. For instance, an enzyme-linked immunosorbent assay (ELISA) was optimized for the determination of the organophosphorus insecticide fenthion in fruit samples, showcasing the compound's utility in food safety and environmental monitoring (Zhang et al., 2008).

Organic Synthesis and Material Science

The compound has been utilized in organic synthesis and material science for modifying graphene oxide to enhance the sorption efficiencies of contaminants. This application is critical for environmental cleanup and water treatment technologies (Chen, Zhang, Yang, & Wang, 2016).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for compounds that have a pharmacological effect. Without specific information on whether this compound has any biological activity, it’s not possible to provide a mechanism of action .

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 4-(5-methylthiophen-2-yl)-2,4-dioxobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4S/c1-6-3-4-9(15-6)7(11)5-8(12)10(13)14-2/h3-4H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMQWNJHVPOCQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)CC(=O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

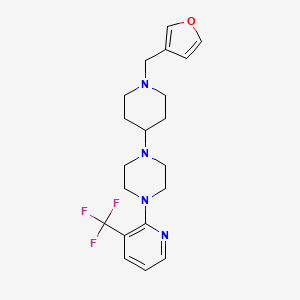

![7-[(2,4-Dichlorophenyl)methyl]-3-methyl-8-(4-pentylpiperazinyl)-1,3,7-trihydro purine-2,6-dione](/img/structure/B2517700.png)

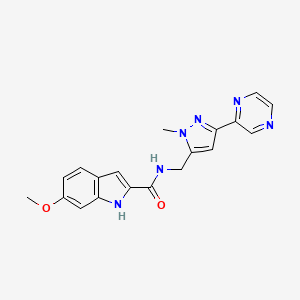

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2517702.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2517705.png)

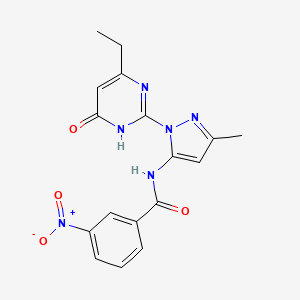

![2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-cyanothiophen-2-yl)acetamide](/img/structure/B2517706.png)

![Tert-butyl N-[(1R,2S)-2-aminocycloheptyl]carbamate](/img/structure/B2517709.png)

![N-(2,5-dimethoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2517719.png)

![6-Methyl-4-{[(2-thienylcarbonyl)oxy]imino}thiochromane](/img/structure/B2517723.png)